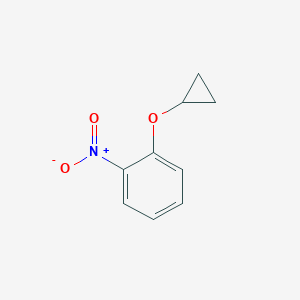

1-Cyclopropoxy-2-nitrobenzene

Description

Contextualization within Nitroaromatic Compound Chemistry

Nitroaromatic compounds, characterized by the presence of at least one nitro group attached to an aromatic ring, form a significant class of chemicals with a long history in industrial and synthetic chemistry. nih.govmdpi.com The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties and reactivity of the aromatic ring. nih.govnumberanalytics.com This makes nitroaromatic compounds versatile intermediates in organic synthesis. numberanalytics.comresearchgate.net

The chemistry of nitroaromatic compounds is diverse, encompassing reactions such as:

Reduction: The nitro group can be readily reduced to an amino group (-NH2), providing a crucial pathway to aromatic amines, which are precursors to dyes, pharmaceuticals, and other valuable chemicals. numberanalytics.comjsynthchem.com The reduction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) compounds. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of other substituents. numberanalytics.comjsynthchem.com

Electrophilic Aromatic Substitution (EAS): While the nitro group is deactivating towards electrophilic attack, substitution can still occur, typically directed to the meta position. numberanalytics.comdocbrown.infomasterorganicchemistry.com

1-Cyclopropoxy-2-nitrobenzene fits within this class, with its reactivity being shaped by the strong electron-withdrawing nitro group. This functional group deactivates the benzene (B151609) ring towards further electrophilic substitution but directs incoming electrophiles to the meta position relative to itself. The presence of the cyclopropoxy group, an ether linkage, can also influence the regioselectivity of these reactions.

Significance as a Privileged Structure and Synthetic Intermediate

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. nih.govnih.govacs.org These frameworks are frequently found in a wide array of bioactive natural products and therapeutic agents. acs.org The identification and utilization of privileged structures is a powerful strategy in drug discovery, as it allows for the creation of compound libraries with a higher probability of biological activity. nih.govscielo.brufrj.br

While this compound itself is not extensively documented as a classic privileged structure, the individual components—the cyclopropyl (B3062369) ring and the nitroaromatic system—are found in various bioactive molecules. The cyclopropyl group is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate the conformation of a molecule. researchgate.netmdpi.comorganic-chemistry.orgnih.gov

The primary significance of this compound lies in its role as a synthetic intermediate. jsynthchem.com Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions to build more complex molecular architectures. jsynthchem.com The presence of the cyclopropoxy group offers a unique structural element that can be carried through a synthetic sequence. The combination of these features makes it a useful starting material for the synthesis of target molecules in pharmaceutical and materials science research. smolecule.com

Historical Context of Related Chemical Classes

The history of nitroaromatic compounds dates back to the 19th century. numberanalytics.comnih.gov In 1834, Eilhardt Mitscherlich first synthesized nitrobenzene (B124822) by treating benzene with fuming nitric acid. numberanalytics.comtiu.edu.iq This discovery of nitration, the process of introducing a nitro group into an organic compound, was a pivotal moment in organic chemistry. nih.govdocbrown.infosavemyexams.com Initially, the primary application of nitroaromatic compounds was in the production of explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT). nih.govmdpi.com

Over time, the synthetic utility of nitroaromatics became increasingly apparent. nih.gov The reduction of nitro compounds to amines, a reaction also discovered in the 19th century, opened the door to the burgeoning synthetic dye industry. This transformation remains a cornerstone of industrial chemistry for the production of anilines. jsynthchem.comtiu.edu.iq

The development of cyclopropane (B1198618) chemistry has a more recent history. While cyclopropane itself was first prepared in 1881, methods for the efficient synthesis of cyclopropyl-containing molecules have seen significant advancements in recent decades. researchgate.netmdpi.comorganic-chemistry.org The unique strained ring system of cyclopropane imparts interesting chemical and physical properties, leading to its incorporation into a variety of organic molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The synthesis of cyclopropoxy arenes, for example, can be achieved through methods like the Chan-Lam cyclopropylation, which utilizes potassium cyclopropyl trifluoroborate. acs.org

The convergence of these two fields of chemistry—nitroaromatics and cyclopropanes—has led to the synthesis and investigation of compounds like this compound, which combine the reactivity of the nitroaromatic core with the unique structural features of the cyclopropyl group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1243285-53-1 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

1-cyclopropyloxy-2-nitrobenzene |

InChI |

InChI=1S/C9H9NO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2 |

InChI Key |

DIVIIFDAYPYCMH-UHFFFAOYSA-N |

SMILES |

C1CC1OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CC1OC2=CC=CC=C2[N+](=O)[O-] |

Synonyms |

1-cyclopropoxy-2-nitrobenzene |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropoxy 2 Nitrobenzene and Its Derivatives

Direct Synthetic Approaches to 1-Cyclopropoxy-2-nitrobenzene

The most straightforward methods for synthesizing this compound involve the direct formation of the aryl ether bond. This is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient nitroaromatic ring is attacked by the cyclopropoxide nucleophile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone in the synthesis of nitroaryl ethers. The mechanism is favored when the aromatic ring is activated by potent electron-withdrawing groups, such as the nitro group (–NO₂), positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com This activation renders the ipso-carbon (the carbon bearing the leaving group) sufficiently electrophilic to be attacked by a nucleophile. youtube.com

A common and effective method for the synthesis of this compound is the reaction of an ortho-halogenated nitrobenzene (B124822) with cyclopropanol (B106826) in the presence of a base. The base deprotonates the cyclopropanol to form the more potent cyclopropoxide nucleophile, which then attacks the aromatic ring. 2-Fluoronitrobenzene is often the substrate of choice due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack. masterorganicchemistry.comresearchgate.net

The general reaction proceeds as follows:

Reactants : 2-Halonitrobenzene (e.g., 2-fluoronitrobenzene) and Cyclopropanol.

Base : A strong base such as sodium hydride (NaH) is used to generate the sodium cyclopropoxide in situ.

Solvent : A polar aprotic solvent like dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the reaction.

The reaction of carbanions generated from diethyl 2-fluoromalonate with ortho-fluoronitrobenzene has been shown to efficiently displace the fluorine atom through an SNAr process, highlighting the viability of this pathway with different nucleophiles. researchgate.net

Table 1: Example Conditions for SNAr Synthesis

| Electrophile | Nucleophile Source | Base | Solvent | Product |

| 2-Fluoronitrobenzene | Cyclopropanol | NaH | DMF | This compound |

| 2-Chloronitrobenzene | Cyclopropanol | K₂CO₃ | DMSO | This compound |

The SNAr mechanism is a two-step addition-elimination process. youtube.comcore.ac.uk

Addition Step : The nucleophile (cyclopropoxide) attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.org This initial nucleophilic attack is typically the rate-determining step of the reaction. nih.gov

Elimination Step : The aromaticity of the ring is restored as the leaving group (e.g., fluoride (B91410) or chloride) is expelled, yielding the final product. youtube.com

A notable characteristic of SNAr reactions is the "element effect," which describes the relative reactivity of different halogen leaving groups. researchgate.net The observed order of reactivity is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in SN2 reactions. The high reactivity of fluoride is attributed to its high electronegativity, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining first step. wikipedia.orgnih.gov Since the C-X bond is not broken in the slow step, its strength is less important than the activation it provides to the ring. masterorganicchemistry.com

Optimizing the synthesis of this compound via SNAr involves careful selection of the base and solvent.

Base Effects : A variety of bases can be used, with the choice often depending on the reactivity of the substrate and the pKa of the nucleophile. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for deprotonating alcohols like cyclopropanol to form the required alkoxide. acsgcipr.org Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, often requiring higher temperatures but offering milder conditions. acsgcipr.org The base not only generates the nucleophile but can also neutralize any acidic byproducts.

Solvent Effects : The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred because they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive. acsgcipr.org Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF). acsgcipr.orgacsgcipr.org These solvents facilitate the formation of the charged Meisenheimer complex. researchgate.net While dipolar aprotic solvents are highly effective, greener alternatives like 2-MeTHF or esters may be used for more reactive substrate-nucleophile pairs. acsgcipr.org Protic solvents are generally avoided as they can solvate and deactivate the nucleophile through hydrogen bonding. researchgate.net

Catalytic approaches for SNAr reactions, while less common for simple ether syntheses, can involve phase-transfer catalysts to facilitate the reaction between an aqueous and an organic phase or metal complexes that activate the aromatic ring by withdrawing electron density. acsgcipr.org

Alternative Synthetic Routes to the Cyclopropoxy Moiety

Instead of forming the aryl ether bond directly, an alternative strategy involves constructing the cyclopropane (B1198618) ring onto a pre-functionalized nitrobenzene derivative.

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes stereospecifically. nrochemistry.com This reaction could be applied to a substrate like 2-(allyloxy)nitrobenzene to form this compound.

The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid intermediate, often represented as ICH₂ZnI. masterorganicchemistry.comwikipedia.org This carbenoid then reacts with an alkene in a concerted fashion through a "butterfly-type" transition state to deliver a methylene (B1212753) group (CH₂) to the double bond. nih.gov This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

Table 2: Key Features of Simmons-Smith Reaction Variants

| Reaction Name | Reagents | Key Characteristics |

| Simmons-Smith | CH₂I₂, Zn(Cu) | Original method; heterogeneous; stereospecific. masterorganicchemistry.com |

| Furukawa Modification | CH₂I₂, Et₂Zn | Homogeneous; often higher reactivity and yields. wikipedia.org |

| Charette Modification | CH₂I₂, Et₂Zn, Chiral Ligand | Enables asymmetric cyclopropanation. |

A significant improvement is the Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple. wikipedia.orgnih.gov This creates a more reactive and soluble reagent, often leading to better yields and milder reaction conditions. The reaction is tolerant of many functional groups, including ethers and nitro groups, making it a viable, albeit indirect, route for synthesizing the target compound and its derivatives. nrochemistry.com The rate and efficiency of the reaction can be influenced by the solvent, with less basic solvents generally leading to faster reactions. nih.gov

Ring-Forming Reactions for Cyclopropyl (B3062369) Ethers

The formation of the cyclopropoxy group attached to the nitrobenzene ring is a key synthetic challenge. General methods for the synthesis of aryl cyclopropyl ethers can be adapted for this purpose. One plausible approach involves the copper- or palladium-catalyzed cross-coupling of a 2-halonitrobenzene with cyclopropanol or a cyclopropyl boronic acid derivative.

Copper-catalyzed methods, such as the Ullmann condensation, provide a classical route to aryl ethers. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, this would entail the reaction of 2-chloronitrobenzene or 2-bromonitrobenzene with cyclopropanol.

Palladium-catalyzed cross-coupling reactions offer a more modern and often more efficient alternative. These methods can tolerate a wider range of functional groups and often proceed under milder conditions. The coupling of aryl halides or triflates with cyclopropanol or its derivatives, such as potassium cyclopropyltrifluoroborate, can be achieved using various palladium catalysts and ligands.

Table 1: Examples of Palladium-Catalyzed Cyclopropanation Reactions

| Entry | Aryl Halide/Triflate | Cyclopropyl Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 90 | 85 |

| 2 | 1-Iodonaphthalene | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | Toluene | 100 | 78 |

| 3 | 4-Trifluoromethylphenyl triflate | Cyclopropanol | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 92 |

This table presents representative examples of palladium-catalyzed C-O bond formation to generate aryl cyclopropyl ethers and is intended to illustrate the general applicability of the methodology.

General Synthetic Strategies for Related Nitroaromatic Compounds

The introduction of the nitro group is a fundamental transformation in the synthesis of nitroaromatic compounds. Several strategies can be employed, including electrophilic aromatic nitration, oxidative methods, and annulation protocols.

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic nitration is the most common method for introducing a nitro group onto an aromatic ring. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration of a substituted benzene (B151609), such as cyclopropoxybenzene, is governed by the electronic nature of the substituent. The cyclopropoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Therefore, the nitration of cyclopropoxybenzene would be expected to yield a mixture of this compound and 1-cyclopropoxy-4-nitrobenzene.

The reaction conditions, including the choice of nitrating agent and temperature, can influence the isomer distribution and the extent of dinitration. Milder nitrating agents or lower temperatures can favor the formation of the mononitrated products.

Table 2: Regioselectivity in the Nitration of Substituted Benzenes uomustansiriyah.edu.iqresearchgate.netmsu.edulibretexts.org

| Substituent | Relative Rate (vs. Benzene) | % Ortho | % Meta | % Para |

| -OH | 1000 | 50-55 | 1-3 | 45-50 |

| -OCH₃ | 400 | 40-45 | 1-2 | 55-60 |

| -CH₃ | 25 | 58 | 5 | 37 |

| -Cl | 0.03 | 30 | 1 | 69 |

| -NO₂ | 6 x 10⁻⁸ | 7 | 93 | <1 |

This table illustrates the directing effects of various substituents in electrophilic aromatic nitration.

Oxidative Approaches to Nitroarene Synthesis

Oxidative methods provide an alternative to electrophilic nitration for the synthesis of nitroarenes, particularly when direct nitration is problematic due to substrate sensitivity or undesired side reactions. A common oxidative approach involves the oxidation of anilines (arylamines) to the corresponding nitro compounds. A variety of oxidizing agents can be employed for this transformation.

For the synthesis of this compound via this route, one would start with 2-cyclopropoxyaniline (B36105). This precursor could then be oxidized using reagents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in the presence of a catalyst, or sodium perborate. mdpi.comstmarys-ca.eduacs.orgnih.govresearchgate.netorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid the formation of byproducts like azoxybenzenes.

Table 3: Oxidation of Anilines to Nitroarenes with Various Oxidizing Agents mdpi.comacs.orgnih.govresearchgate.netorganic-chemistry.org

| Aniline (B41778) Derivative | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Aniline | H₂O₂ / NaF | Acetonitrile | 80 | 96 (as azoxybenzene) |

| 4-Methylaniline | m-CPBA | Dichloromethane | 25 | 85 |

| 4-Chloroaniline | Sodium Perborate / H₃PW·nH₂O | Water | 50-55 | 92 |

| 2-Methoxyaniline | H₂O₂ / Catalyst | Acetonitrile | 80 | 75 |

| 4-Nitroaniline | Trifluoroperacetic acid | Dichloromethane | 0 | 95 |

This table showcases the yields of nitroarenes obtained from the oxidation of various anilines using different oxidizing systems.

Annulation Protocols for Substituted Nitrobenzenes

One such strategy involves the [3+3] annulation of a three-carbon component with another three-atom fragment to build the six-membered aromatic ring. For example, the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile can lead to the formation of a substituted benzene ring. While specific examples leading directly to this compound are scarce, this approach offers a potential pathway for the synthesis of highly substituted nitroaromatics.

Another approach involves the tandem C/N-difunctionalization of nitroarenes, where the nitro group is reductively transformed, followed by an annulation sequence. nih.govacs.org These advanced methods allow for the modular assembly of complex heterocyclic systems fused to a nitro-substituted benzene ring.

Reactivity and Transformation Pathways of 1 Cyclopropoxy 2 Nitrobenzene

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the benzene (B151609) ring and serves as a versatile functional handle for further molecular elaboration.

Reduction Reactions to Amino or other Nitrogenous Functional Groups

The reduction of the nitro group to an amine is one of the most fundamental and synthetically important transformations for nitroaromatic compounds. masterorganicchemistry.comsioc-journal.cn This conversion is crucial as aromatic amines are key building blocks and intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. sioc-journal.cnjsynthchem.comnih.gov The resulting product from the reduction of 1-cyclopropoxy-2-nitrobenzene is 2-cyclopropoxyaniline (B36105), a valuable intermediate for various bioactive molecules, including kinase inhibitors. uqam.cagoogle.com

Catalytic hydrogenation is a widely employed, efficient, and environmentally friendly method for the reduction of nitro groups. sioc-journal.cn This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation with Pd/C is often the preferred method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Raney nickel is also effective and is particularly useful for substrates where dehalogenation might be a competing side reaction. commonorganicchemistry.com The reaction is generally exothermic. chimia.ch For the reduction of nitroaromatics, the process involves the stepwise formation of nitrosobenzene (B162901) and phenylhydroxylamine intermediates, which are then further reduced to the final aniline (B41778) product. chimia.ch

Table 1: Examples of Catalytic Hydrogenation of Nitroarenes

| Nitro Compound | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitrobenzene (B124822) | Cu/MgO-SBA15 | Gas phase, H₂ from cyclohexanol (B46403) dehydrogenation | Aniline | 75% | nih.gov |

| 3,4-Dichloronitrobenzene | Not specified | Liquid phase | 3,4-Dichloroaniline | Not specified | chimia.ch |

| p-Nitrocumene | Not specified | Not specified | 3-Bromo-4-isopropylaniline (after bromination) | 60-85% | google.com |

| General Aromatic Nitro Compounds | Pd/C | H₂ gas | Aromatic Amine | High | masterorganicchemistry.comcommonorganicchemistry.com |

| General Aromatic Nitro Compounds | Raney Ni | H₂ gas | Aromatic Amine | High | masterorganicchemistry.comcommonorganicchemistry.com |

Achieving the selective reduction of a nitro group without affecting other reducible functional groups within the same molecule is a significant challenge in organic synthesis. niscpr.res.incalvin.edu Standard catalytic hydrogenation, for instance, can also reduce alkenes, alkynes, or carbonyls. commonorganicchemistry.com Therefore, various chemoselective methods have been developed.

Reagents such as iron (Fe) or tin (Sn) in the presence of acid (e.g., HCl) provide mild conditions for reducing nitro groups while leaving other functionalities intact. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com For instances where hydrogenation or strongly acidic conditions are incompatible with the substrate, sodium sulfide (B99878) (Na₂S) offers a useful alternative. commonorganicchemistry.com More specialized systems, such as hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in Similarly, sodium borohydride (B1222165) (NaBH₄), which typically does not reduce nitro groups on its own, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively carry out the reduction. jsynthchem.com The preservation of the cyclopropane (B1198618) ring, which can be sensitive to certain reagents and conditions, is a key consideration during the reduction of this compound.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Fe / Acid (e.g., AcOH) | Aromatic nitro compounds | Mild; preserves other reducible groups | masterorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Aromatic nitro compounds | Mild; preserves other reducible groups | masterorganicchemistry.com |

| SnCl₂ | Aromatic nitro compounds | Mild method | commonorganicchemistry.com |

| Na₂S | Aromatic nitro compounds | Useful when hydrogenation/acidic conditions are incompatible | commonorganicchemistry.com |

| Hydrazine glyoxylate / Zn or Mg | Aromatic nitro compounds with other reducible groups | Rapid, selective reduction at room temperature | niscpr.res.in |

| NaBH₄ / Ni(PPh₃)₄ | Aromatic nitro compounds | Enhanced reducing power of NaBH₄ | jsynthchem.com |

Transformations Involving the Nitro Group as a Directing or Activating Group

The electron-withdrawing nature of the nitro group significantly alters the electron density of the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack. evitachem.comsavemyexams.com

In electrophilic aromatic substitution (EAS), the nitro group is strongly deactivating, making the benzene ring much less reactive towards electrophiles than benzene itself—by a factor of approximately 10,000. libretexts.org This deactivation occurs because the nitro group withdraws electron density from the π-system of the ring. savemyexams.comyoutube.com Furthermore, it acts as a meta-director, guiding incoming electrophiles to the C3 and C5 positions. savemyexams.comlibretexts.orgdoubtnut.com This directing effect is due to the destabilization of the sigma complex intermediates for ortho and para attack, where a resonance structure would place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. libretexts.org

Conversely, the strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). evitachem.comsci-hub.se This is particularly effective when the nitro group is positioned ortho or para to a leaving group (such as a halogen). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. This property is exploited in the synthesis of this compound itself, where a precursor like 1-fluoro-2-nitrobenzene (B31998) reacts with cyclopropanol (B106826) in the presence of a base. sci-hub.se The reaction proceeds efficiently due to the activation provided by the adjacent nitro group.

Table 3: Synthesis of this compound via SNAr

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Cyclopropanol | Cs₂CO₃ | DMF | 75 °C | 90% | sci-hub.se |

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group consists of a three-membered cyclopropane ring attached to the benzene ring via an oxygen atom. The high ring strain of cyclopropane makes it susceptible to reactions that lead to ring-opening, a pathway that can be leveraged for further synthetic transformations.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring can undergo cleavage under various conditions, including those involving radical intermediates. researchgate.net For instance, cyclopropylcarbinyl radicals are known to undergo rapid and well-characterized ring-opening reactions. researchgate.net Such radicals could potentially be formed by hydrogen atom abstraction from the cyclopropyl (B3062369) group under specific enzymatic or chemical conditions.

In the context of related compounds, the cyclopropane ring has been observed to open during certain transition metal-mediated cross-coupling reactions. acs.org One study noted that when a 2-cyclopropyl-substituted N-acyl imidazole (B134444) was subjected to nickel-catalyzed cross-electrophile coupling, a ring-opened product was formed, indicating the involvement of a radical intermediate. acs.org While direct studies on this compound are limited, this suggests that reaction conditions promoting single-electron transfer (SET) mechanisms could potentially lead to the opening of the cyclopropoxy ring. Additionally, the thermal stability of the cyclopropane ring can be a concern, as ring-opening can occur under prolonged heating. smolecule.com Photochemical conditions can also induce reactivity; a related compound, 2-cyclopropoxy-3-nitrobenzenesulfonamide, undergoes a [2+2] cycloaddition under UV light, proceeding through a diradical intermediate without ring-opening, but this highlights the potential for radical-mediated transformations.

Nucleophile-Induced Ring Opening

The reaction of this compound with nucleophiles can lead to the opening of the three-membered ring. The outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The electron-withdrawing nitro group on the aromatic ring can influence the electronic properties of the ether linkage, thereby affecting the susceptibility of the cyclopropane ring to nucleophilic attack.

Lewis Acid-Catalyzed Ring Opening Reactions

Lewis acids can catalyze the ring opening of the cyclopropane moiety in this compound. The Lewis acid can coordinate to the ether oxygen, which weakens the C-O bond and facilitates the cleavage of the cyclopropane ring. This strategy can lead to the formation of various functionalized products, depending on the specific Lewis acid and reaction conditions employed.

Radical-Mediated Ring Opening and Rearrangements

The cyclopropylcarbinyl radical, which can be generated from this compound under radical conditions, is known to undergo rapid ring-opening rearrangement. This process leads to the formation of a more stable homoallylic radical. The specific products formed depend on the subsequent reaction pathways of this rearranged radical intermediate.

Oxidative and Reductive Ring-Opening Strategies

Both oxidative and reductive methods can be employed to cleave the cyclopropane ring of this compound. Oxidative cleavage can introduce new functional groups, while reductive methods can lead to saturated or partially saturated ring-opened products. A notable reductive reaction that retains the core aromatic structure involves the reduction of the nitro group. For instance, treating this compound with zinc and ammonium (B1175870) chloride in an ethanol/water mixture reduces the nitro group to an amine, forming 2-cyclopropoxyaniline. google.com

Cyclopropane Ring-Retaining Transformations of the Oxygen Ether

While the cyclopropane ring is prone to opening, certain reactions can be performed that leave the three-membered ring intact and instead modify the ether linkage. These transformations are valuable for synthesizing derivatives of this compound where the cyclopropoxy moiety is desired in the final product.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is activated towards certain types of reactions due to the presence of the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

The nitro group in this compound strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. Nucleophiles can attack these activated positions, leading to the displacement of a suitable leaving group. The cyclopropoxy group itself can also be displaced under certain SNAr conditions.

Positional Selectivity and Directing Effects of Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring determine the position of the incoming electrophile. This is known as the directing effect. pressbooks.pub Substituents are broadly classified as either ortho-, para-directors or meta-directors. youtube.com

The Cyclopropoxy Group (-O-c-Pr): The oxygen atom of the cyclopropoxy group has lone pairs of electrons that can be donated to the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions, making these sites more nucleophilic and thus more attractive to electrophiles. pressbooks.publibretexts.org This effect is characteristic of activating groups, which generally direct incoming electrophiles to the ortho and para positions. libretexts.org The cyclopropyl group itself, when directly attached to a benzene ring, is also known to be an ortho-, para-director due to its ability to stabilize the transition states at these positions through its unique electronic properties. smolecule.comacs.org

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both inductive effects and resonance. numberanalytics.comquora.com It pulls electron density away from the aromatic ring, making it less reactive towards electrophiles—a phenomenon known as deactivation. numberanalytics.comnumberanalytics.com Through resonance, the nitro group withdraws electron density most significantly from the ortho and para positions, creating partial positive charges at these sites. youtube.comvedantu.comquora.com Consequently, the meta position becomes the least deactivated and therefore the most favorable site for electrophilic attack. vedantu.comquora.com Thus, the nitro group is a meta-director. youtube.commasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental class of reactions for benzene and its derivatives. The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Regioselectivity and Deactivating Effects of the Nitro Group

The nitro group is a potent deactivating group, meaning it reduces the reactivity of the benzene ring towards electrophilic substitution. numberanalytics.comnumberanalytics.com This deactivation stems from the electron-withdrawing nature of the nitro group, which diminishes the nucleophilicity of the aromatic ring. numberanalytics.com The reaction rate for the nitration of nitrobenzene, for instance, is significantly slower than that of benzene itself. pressbooks.pub

The regioselectivity of EAS on a nitro-substituted benzene ring is a direct consequence of this deactivation. The nitro group withdraws electron density most effectively from the ortho and para positions via resonance, leading to a higher positive charge density at these carbons. vedantu.comquora.com This makes the ortho and para positions less attractive to an incoming electrophile. The meta position, while still deactivated by the inductive effect, is less electronically disfavored. vedantu.com As a result, electrophilic attack occurs preferentially at the meta position relative to the nitro group. youtube.commasterorganicchemistry.com

In the case of this compound, the powerful deactivating and meta-directing influence of the nitro group will compete with the activating and ortho-, para-directing influence of the cyclopropoxy group to determine the final substitution pattern.

Nitration, Halogenation, Sulfonation, and Friedel-Crafts Reactions

Nitration: This reaction involves the introduction of a second nitro group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. lkouniv.ac.in The nitration of nitrobenzene requires harsh conditions and primarily yields m-dinitrobenzene. numberanalytics.comnumberanalytics.com For this compound, the position of further nitration would be determined by the combined directing effects of the existing substituents.

Halogenation: The introduction of a halogen (Cl, Br) onto the aromatic ring is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. lkouniv.ac.in Halogens themselves are deactivating yet ortho-, para-directing. vedantu.com In the context of this compound, the halogenation would be influenced by the pre-existing groups.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org Sulfonation is a reversible process. lkouniv.ac.in The sulfonation of nitrobenzene yields m-nitrobenzenesulfonic acid. researchgate.net

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. libretexts.org Friedel-Crafts reactions generally fail with strongly deactivated rings, such as nitrobenzene, because the electron-poor ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile. libretexts.orgethz.ch Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions.

C-H Functionalization Approaches on Nitrobenzenes

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of functionalized arenes, offering a more atom-economical alternative to traditional cross-coupling reactions. acs.org While electrophilic aromatic substitution is a classic example of C-H functionalization, modern methods often employ transition metal catalysts to achieve novel reactivity and selectivity.

For nitroarenes, C-H functionalization can be challenging due to the deactivating nature of the nitro group. However, the nitro group's ability to coordinate with metals has been exploited in some catalytic systems. rsc.org Recent research has demonstrated that rhodium, copper, and palladium complexes can catalyze C-H functionalization reactions on nitrobenzenes. rsc.org For example, rhodium(III) catalysts have been used for the ortho-alkynylation of nitroarenes. rsc.org

Another approach involves using a directing group to guide the metal catalyst to a specific C-H bond. While the nitro group itself can act as a directing group in some instances, other strategies involve installing a separate directing group on the molecule. nih.gov Furthermore, some innovative methods leverage non-covalent interactions, such as hydrogen bonding, to control regioselectivity in the C-H functionalization of nitroarenes. researchgate.net For instance, a urea-based template that interacts with the nitro group via hydrogen bonding has been shown to facilitate the remote meta-C-H alkenylation of nitrobenzene. researchgate.net

The application of these advanced C-H functionalization techniques to a specifically substituted molecule like this compound would depend on the compatibility of the reaction conditions with the cyclopropoxy group and the specific regiochemical outcomes desired.

Mechanistic Studies and Theoretical Investigations

Elucidation of Reaction Mechanisms for Synthesis and Transformation

The reactivity of 1-Cyclopropoxy-2-nitrobenzene is dictated by its two main functional groups: the nitro-substituted aromatic ring and the cyclopropoxy moiety. The interplay between these groups gives rise to a rich and complex chemical behavior.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the aromatic core of compounds like this compound. The presence of the strongly electron-withdrawing nitro group is essential, as it activates the aromatic ring towards attack by nucleophiles. libretexts.orgchemistrysteps.com

The generally accepted mechanism for SNAr reactions on nitroaromatics is the addition-elimination mechanism . chemistrysteps.comnih.gov This process involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group. In the context of derivatives of this compound, this could be a halide or other suitable group introduced onto the ring. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . chemistrysteps.comorganic-chemistry.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. chemistrysteps.com

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The nitro group plays a pivotal role in stabilizing this intermediate, particularly when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org In this compound, the nitro group is ortho to the cyclopropoxy group, which would strongly influence the regioselectivity of SNAr reactions on a substituted version of this ring.

Recent computational studies have suggested that while the two-step mechanism is a valid model, some SNAr reactions may proceed through a one-step, or "concerted," pathway. springernature.com These concerted mechanisms are more likely when the Meisenheimer intermediate is less stable. However, for substrates with strongly activating nitro groups, the stepwise mechanism is generally favored. springernature.com Another variant is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom by a nucleophile carrying a leaving group. organic-chemistry.org

| Mechanistic Feature | Description | Key Intermediates |

| Addition-Elimination | A two-step process involving nucleophilic attack followed by the departure of a leaving group. | Meisenheimer Complex |

| Role of Nitro Group | Activates the ring to nucleophilic attack and stabilizes the anionic intermediate through resonance. | Resonance-stabilized carbanion |

| Concerted Mechanism | A single-step process where bond formation and bond breaking occur simultaneously. | Meisenheimer-like Transition State |

| VNS Mechanism | Nucleophilic substitution of a hydrogen atom using a carbanion that has a leaving group on the nucleophilic center. | σ-adducts |

The reduction of the nitro group is a cornerstone transformation of nitroaromatic compounds, providing a gateway to valuable amino derivatives. The mechanism of this reduction can be complex, with several potential pathways and intermediates. The process involves a six-electron reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov

Two primary mechanistic routes are often discussed: the direct and indirect (or condensation) pathways.

Direct Pathway: In this route, the nitro group is sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally the amino (-NH₂) group. rsc.org This pathway is often observed in catalytic hydrogenation.

NO₂ → NO → NHOH → NH₂

Indirect (Condensation) Pathway: This pathway involves condensation reactions between the intermediates formed during reduction. For example, nitrosobenzene (B162901) can react with phenylhydroxylamine to form azoxybenzene, which can be further reduced to azobenzene (B91143) and then hydrazobenzene, before finally cleaving to form aniline (B41778). rsc.org This pathway is more common under certain reaction conditions and with specific catalysts.

The specific mechanism depends heavily on the reaction conditions, including the reducing agent, catalyst, solvent, and pH. orientjchem.orgacs.org For instance, catalytic hydrogenation over metals like palladium, platinum, or nickel typically favors the direct pathway, leading selectively to the amine. orientjchem.orgmasterorganicchemistry.com The reduction proceeds through the transfer of hydrogen atoms from the catalyst surface to the nitro group. orientjchem.org

The reduction can also proceed via single-electron transfer steps, especially in biological systems or with certain chemical reductants, forming a nitro anion radical as the initial intermediate. nih.gov

| Pathway | Key Intermediates | Typical Conditions |

| Direct Hydrogenation | Nitroso, Phenylhydroxylamine | Catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) |

| Indirect (Condensation) | Azoxybenzene, Azobenzene, Hydrazobenzene | Varies; can be influenced by catalyst and additives. |

| Electron Transfer | Nitro anion radical | Certain chemical reductants, enzymatic reactions. |

The cyclopropane (B1198618) ring in the cyclopropoxy substituent is susceptible to ring-opening reactions due to its inherent ring strain. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals, and often proceed through zwitterionic or radical intermediates. researchgate.net

In the context of this compound, the nitro group makes the aromatic ring electron-deficient. This electronic characteristic can influence the reactivity of the attached cyclopropoxy group. Donor-acceptor cyclopropanes (DACs), which have both an electron-donating and an electron-accepting group, are known to undergo ring-opening. researchgate.net The cyclopropoxy group can act as a donor, while the nitrobenzene (B124822) moiety is a clear acceptor.

Mechanisms for ring-opening often involve:

Lewis Acid Catalysis: A Lewis acid can coordinate to the oxygen of the cyclopropoxy group, facilitating the cleavage of a C-C bond in the cyclopropane ring to form a 1,3-zwitterionic intermediate. researchgate.net

Nucleophilic Attack: Strong nucleophiles can attack one of the carbon atoms of the cyclopropane ring, leading to ring-opening. The regioselectivity of the attack can be influenced by substituents on the ring. thieme-connect.com

Radical-Mediated Opening: As discussed in the next section, radicals can add to the cyclopropane system, inducing a ring-opening to form a more stable alkyl radical. nih.govbeilstein-journals.org

The reactions of carbonyl-substituted cyclopropanes with amines, for example, can proceed either by initial nucleophilic ring-opening followed by cyclization or by the formation of an imine followed by a rearrangement. thieme-connect.com

Radical reactions offer unique pathways for the transformation of molecules like this compound. These mechanisms involve species with unpaired electrons and typically proceed through a chain reaction sequence of initiation, propagation, and termination. youtube.com

Initiation: The process starts with the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or light. youtube.com

Propagation: The initial radical reacts with a stable molecule to generate a new radical, which then continues the chain. This is the product-forming stage of the reaction.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

For this compound, radical mechanisms can be involved in both the modification of the nitro group and the opening of the cyclopropane ring. The nitro group itself can be involved in radical reactions, providing access to various nitrogen-containing compounds. rsc.org

The cyclopropane ring is particularly susceptible to radical-mediated ring-opening. A radical can add to the cyclopropyl (B3062369) system, generating a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to relieve ring strain, forming a more stable alkyl radical, which can then participate in further reactions such as intramolecular cyclization. nih.govbeilstein-journals.org For instance, a radical adding to a cyclopropyl olefin can lead to a ring-opened alkyl radical that subsequently cyclizes with the aromatic ring. beilstein-journals.org

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms associated with nitroaromatic compounds.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, reactivity, and spectroscopic properties of molecules. For compounds like this compound, DFT calculations can provide deep insights into reaction pathways, transition state structures, and activation energies.

DFT methods, such as those using the B3LYP functional, are employed to:

Optimize Geometries: Determine the lowest energy structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energies: Compute the thermodynamics of a reaction, such as the enthalpy and Gibbs free energy changes. chemrxiv.org

Map Reaction Pathways: By calculating the potential energy surface, researchers can identify the most likely path a reaction will follow and determine the activation energy barrier that controls the reaction rate. chemrxiv.org

Analyze Electronic Properties: DFT can be used to understand the distribution of electrons in a molecule, calculate properties like dipole moments and orbital energies (HOMO/LUMO), and predict sites of electrophilic or nucleophilic attack. rsc.orgresearchgate.net

In the study of nitroaromatic compounds, DFT has been used to investigate the mechanisms of nucleophilic aromatic substitution, confirming the role of the nitro group in stabilizing the Meisenheimer intermediate. nih.gov It has also been applied to understand the reduction of nitro groups and the reaction of nitro compounds with radicals. chemrxiv.org For instance, DFT calculations can model the addition of a radical to the aromatic ring and compute the activation energies for different pathways, helping to predict the most favorable reaction mechanism. chemrxiv.org

| Computational Method | Application in Studying this compound | Information Gained |

| DFT (B3LYP) | Geometry optimization of reactants, intermediates, and transition states. | Stable molecular structures, bond lengths, and angles. |

| DFT Energy Calculations | Determining the thermodynamics and kinetics of reactions. | Reaction energies, activation barriers, reaction rates. |

| IRC Calculations | Mapping the minimum energy path from transition state to products. | Confirmation of the connection between a transition state and the reactants/products. |

| FMO Analysis (HOMO/LUMO) | Analyzing frontier molecular orbitals to predict reactivity. | Identification of nucleophilic and electrophilic sites. |

Density Functional Theory (DFT) Calculations

Structure-Reactivity Relationships and Electronic Effects

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly influences the reactivity of the benzene (B151609) ring in this compound. csbsju.edunih.gov Its effect is twofold: a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong resonance effect (-M) that withdraws electron density from the aromatic π-system. msu.edumsu.edu

These electron-withdrawing properties have two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the ring towards attack by electrophiles by reducing the electron density of the π-system. csbsju.edumsu.edu Compared to benzene, electrophilic substitution on nitrobenzene is significantly slower and requires harsher conditions. msu.edu The substitution that does occur is directed to the meta position, as the ortho and para positions are more deactivated due to resonance effects. ijrti.orgmasterorganicchemistry.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electronic effects that hinder EAS make the ring highly susceptible to attack by nucleophiles. wikipedia.orgmsu.edu The nitro group can effectively stabilize the negative charge of the anionic Meisenheimer intermediate formed during the rate-determining step of the SNAr reaction. masterorganicchemistry.comwikipedia.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance. wikipedia.orgmsu.eduyoutube.com In this compound, the ortho-nitro group strongly activates the C1 position (bearing the cyclopropoxy group) for nucleophilic attack. nih.gov

Influence of the Cyclopropoxy Group on Aromatic and Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the competing electronic effects of its two substituents. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. Conversely, the cyclopropoxy group, as an ether, is an activating group, donating electron density to the aromatic ring primarily through resonance of the oxygen's lone pairs, while exerting a weaker inductive withdrawal.

The cyclopropyl moiety itself possesses unique electronic properties that enhance the electron-donating character of the cyclopropoxy group. The "bent" bonds of the cyclopropane ring have significant p-character, allowing the ring to act as a π-electron donor, a property that can be transmitted through the adjacent oxygen atom. This makes the cyclopropoxy group a stronger activating group than simpler alkoxy groups like methoxy. The electronic influence of a substituent can be quantified using Hammett constants (σ), where negative values indicate electron donation. wikipedia.orgresearchgate.net

| Substituent (R) in R-C₆H₅ | Hammett Para Constant (σₚ) | Electronic Effect |

|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Electron Donating |

| -CH₃ (Methyl) | -0.17 | Electron Donating |

| -c-C₃H₅ (Cyclopropyl) | -0.21 | Electron Donating |

| -NO₂ (Nitro) | +0.78 | Electron Withdrawing |

Data sourced from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. pitt.educambridge.org

Beyond the aromatic system, the electron-deficient nature of the nitrobenzene ring influences the reactivity of the cyclopropane ring itself. The strain energy of the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions. libretexts.orgchemistrysteps.com In molecules where an arylcyclopropane is oxidized to a radical cation, the bond between the aromatic ring and the cyclopropane is weakened, facilitating cleavage. acs.org While attached via an oxygen, a similar electronic pull from the nitroaromatic system could render the cyclopropane ring more susceptible to nucleophilic attack or radical-initiated ring-opening transformations under specific reaction conditions.

Stereoelectronic Effects in Cyclopropane Ring Transformations

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are critical in understanding the transformations of the cyclopropane ring in this compound. pitt.edu These effects arise from interactions between electron orbitals (bonding, non-bonding, or anti-bonding) and are highly dependent on the molecule's conformation. scielo.brlibretexts.orgyoutube.com

The key stereoelectronic interactions in this molecule involve the interplay between the oxygen lone-pair orbitals, the cyclopropane's Walsh orbitals, and the aromatic π-system. The conformation of the cyclopropoxy group is crucial. For maximal resonance donation into the aromatic ring, one of the oxygen's lone-pair orbitals must be aligned with the π-system. This conformational preference, in turn, dictates the geometric relationship between the other oxygen lone pair and the bonds of the adjacent cyclopropane ring.

A significant interaction is the overlap between a non-bonding (n) orbital of the oxygen and the anti-bonding (σ) orbitals of the cyclopropane's C-C bonds (n → σ interaction). This type of interaction, a form of hyperconjugation, can weaken the C-C bonds and lower the energy barrier for ring-opening. The efficiency of this overlap is maximized when the interacting orbitals are anti-periplanar (oriented 180° to each other).

Transformations of the cyclopropane ring, such as solvolytic or radical-mediated ring-opening, have stringent stereoelectronic requirements. For instance, the cleavage of a C-C bond to form a cyclopropylcarbinyl-type radical or cation is most favorable when the breaking bond can align with an adjacent p-orbital or π-system in a bisected conformation. acs.org In the context of this compound, a hypothetical radical-initiated ring-opening would depend on the molecule adopting a conformation that allows for optimal overlap between the radical orbital and the cyclopropane's bonding orbitals. A sluggish rate of ring-opening in some N-cyclopropyl systems has been attributed to the molecule's lowest energy conformation not meeting the necessary stereoelectronic requirements for cleavage. acs.org

| Interaction / Transformation | Description | Optimal Geometric Requirement |

|---|---|---|

| Oxygen Lone Pair Donation | Stabilizing interaction (hyperconjugation) between an oxygen lone pair (n) and a cyclopropane C-C anti-bonding orbital (σ). | Anti-periplanar alignment of the n orbital and the C-C σ orbital. |

| Cationic Ring Opening | Cleavage of the cyclopropane ring via a cyclopropylcarbinyl cation intermediate. Proceeds in a disrotatory manner. | Alignment of the vacant p-orbital with the interior Walsh orbitals of the breaking C-C bond (bisected conformation). |

| Radical Ring Opening | Cleavage of the cyclopropane ring via a cyclopropylcarbinyl radical intermediate. | Alignment of the singly-occupied molecular orbital (SOMO) with the breaking C-C bond for maximum orbital overlap. |

Therefore, any reaction involving the cleavage of the cyclopropane ring in this compound would be highly dependent on the molecule's ability to adopt the specific transition state geometry that satisfies these orbital overlap requirements. The interplay of steric hindrance and stabilizing electronic interactions determines the favored reaction pathway. tue.nl

Advanced Characterization Techniques in Research Context

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Cyclopropoxy-2-nitrobenzene, distinct signals are expected for the protons of the cyclopropyl (B3062369) ring and the aromatic ring. The protons on the benzene (B151609) ring are influenced by the electron-withdrawing nitro group and the electron-donating cyclopropoxy group. The protons ortho and para to the nitro group are expected to be the most deshielded, appearing at higher chemical shifts (downfield), typically in the range of δ 7.5-8.3 ppm. stackexchange.comchemicalbook.com The proton ortho to the cyclopropoxy group and meta to the nitro group would likely appear at a slightly lower chemical shift. The cyclopropoxy group itself would present a unique signature. The methine proton (CH-O) would appear as a multiplet, while the four methylene (B1212753) protons (-CH₂-) on the cyclopropyl ring would exhibit complex splitting patterns at a much higher field (upfield), characteristic of strained ring systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be observed for each carbon atom. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded, appearing around δ 148 ppm. stackexchange.com The carbon attached to the oxygen of the cyclopropoxy group would also be downfield. The carbons of the cyclopropyl ring are highly shielded and appear at unusually high-field values, with the methylene carbons sometimes appearing below 0 ppm. docbrown.info

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY would show correlations between adjacent protons, helping to trace the connectivity within the aromatic and cyclopropyl systems. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 7.8 - 8.2 | 123 - 125 |

| Aromatic CH (para to NO₂) | 7.6 - 7.8 | 134 - 136 |

| Aromatic CH (meta to NO₂) | 7.1 - 7.5 | 129 - 131 |

| Aromatic C-O | N/A | 150 - 155 |

| Aromatic C-NO₂ | N/A | 147 - 149 |

| Cyclopropoxy CH-O | 3.8 - 4.2 | 55 - 65 |

| Cyclopropoxy CH₂ | 0.7 - 1.0 | 5 - 10 |

Note: The data in the table is predictive and based on analogous compounds like nitrobenzene (B124822) and other alkoxy-substituted nitrobenzenes due to the absence of published experimental data for this compound. stackexchange.comresearchgate.netrsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a synthesized compound and for gaining structural information through fragmentation analysis. For this compound (molecular formula C₉H₉NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 179.058 g/mol ).

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nist.govyoutube.com Therefore, significant peaks might be observed at m/z values corresponding to [M-NO₂]⁺ and [M-NO]⁺. Fragmentation of the cyclopropoxy group could also occur.

In a research context, MS is also a powerful tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₉H₉NO₃]⁺ | Molecular Ion | ~179 |

| [C₉H₉O]⁺ | Loss of NO₂ | ~133 |

| [C₉H₉NO₂]⁺ | Loss of O | ~163 |

| [C₆H₄O]⁺ | Loss of cyclopropyl and NO₂ | ~92 |

| [C₇H₅O]⁺ | Phenyl Cation from rearrangement | ~105 |

Note: The fragmentation data is predictive, based on the known behavior of nitroaromatic and ether compounds in mass spectrometry. nist.govnist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong, characteristic absorption bands for the nitro group. These include a strong asymmetric stretching vibration typically found between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹. researchgate.net Other key absorbances would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl group, C=C stretching from the aromatic ring (approx. 1600-1450 cm⁻¹), and C-O stretching from the ether linkage (approx. 1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the highly polar nitro group stretches are strong in the IR spectrum, aromatic ring vibrations, particularly the ring-breathing mode, often give strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Cyclopropyl C-H | Stretch | 3000 - 2850 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aryl Ether C-O | Stretch | 1275 - 1200 | Strong |

Note: The expected wavenumbers are based on established correlation tables for the respective functional groups. researchgate.netnist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The nitroaromatic system in this compound constitutes a chromophore. The spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The intense π→π* transitions of the nitrobenzene chromophore are typically observed at shorter wavelengths, while the lower intensity n→π* transition, involving a non-bonding electron on an oxygen of the nitro group, occurs at longer wavelengths. The presence of the electron-donating cyclopropoxy group may cause a slight shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted nitrobenzene.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography offers the unambiguous determination of its three-dimensional structure in the solid state. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. This would definitively confirm the connectivity of the molecule and reveal the conformation of the cyclopropoxy group relative to the plane of the benzene ring, as well as intermolecular interactions, such as packing forces, in the crystal lattice.

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, TLC, GC-MS)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential in a research setting to isolate the desired product from a reaction mixture and to assess its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, one can visualize the separation of starting materials, intermediates, and products based on their different polarities. The less polar this compound would travel further up the plate than more polar starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for separating, identifying, and quantifying each component in a mixture. A solution of the sample is passed through a column packed with a stationary phase at high pressure. For this compound, reverse-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) would likely be employed for purity analysis. The retention time of the compound under specific conditions (column, mobile phase, flow rate) is a characteristic identifier, and the area under its peak is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated in a GC column, and the separated components are then analyzed by a mass spectrometer. GC-MS provides both the retention time (for identification and quantification) and the mass spectrum (for structural confirmation) of the compound, making it a highly reliable method for purity assessment and identification of trace impurities.

Applications and Future Directions in Chemical Synthesis

1-Cyclopropoxy-2-nitrobenzene as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis due to its bifunctional nature. The electron-withdrawing nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, which is a key step in the synthesis of many nitrogen-containing compounds. The cyclopropoxy group, on the other hand, can influence the reactivity of the aromatic ring and can be used to introduce the cyclopropyl (B3062369) moiety into more complex structures, which is of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability it can impart to a molecule.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org Approximately 60% of unique small-molecule drugs approved by the FDA contain at least one nitrogen-based heterocycle. nih.gov The synthesis of these structures often relies on the availability of suitably functionalized aromatic precursors.

The primary role of this compound in the synthesis of nitrogen-containing heterocycles is as a precursor to 2-cyclopropoxyaniline (B36105). The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry and can be achieved under a variety of conditions, including catalytic hydrogenation. Once formed, the resulting aniline (B41778) can undergo a plethora of cyclization reactions to form a wide range of heterocyclic systems. For example, condensation with dicarbonyl compounds can lead to the formation of quinolines or other fused heterocyclic systems. The presence of the cyclopropoxy group can influence the regioselectivity of these cyclization reactions and can be a valuable handle for further synthetic manipulations.

The table below illustrates some of the common nitrogen-containing heterocyclic cores that could potentially be synthesized from this compound.

| Heterocyclic Core | Potential Synthetic Route from this compound |

| Benzimidazoles | Reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative. |

| Quinolines | Reduction to the corresponding aniline, followed by a Skraup or Doebner-von Miller reaction. |

| Phenazines | Oxidative dimerization of the corresponding aniline. |

| Benzoxazoles | Reaction of the corresponding ortho-aminophenol (obtainable from the nitro compound) with a carboxylic acid derivative. |

The unique electronic properties of nitroaromatic compounds make them interesting candidates for the development of functional materials. For instance, the strong electron-withdrawing nature of the nitro group can be exploited in the design of materials with specific optical or electronic properties.

Nitroaromatic compounds have been investigated for their use in fluorescent imaging, particularly in the context of detecting hypoxic tumors. mdpi.com The low oxygen environment within solid tumors can facilitate the bioreduction of the nitro group to a fluorescent amino group, allowing for non-invasive visualization. mdpi.com The cyclopropoxy substituent in this compound could be used to fine-tune the photophysical properties of such a probe, potentially enhancing its sensitivity and selectivity.

Furthermore, arylamines derived from the reduction of nitroaromatics are key building blocks for a variety of dyes and organic conductors. The incorporation of a cyclopropoxy group could modulate the color, solubility, and charge-transport properties of these materials.

The total synthesis of complex natural products and their analogues is a driving force for the development of new synthetic methodologies. nih.govnih.gov The incorporation of small, strained rings like cyclopropane (B1198618) into molecular scaffolds can impart unique conformational rigidity and metabolic stability, which is often desirable in medicinal chemistry. nih.gov

This compound can serve as a valuable building block for introducing a cyclopropoxy-substituted aromatic moiety into a larger, more complex molecule. The synthesis of analogues of biologically active compounds containing a cyclopropyl group has been shown to be a useful strategy for establishing structure-activity relationships. nih.gov The cyclopropyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a double bond, while occupying a smaller conformational space.

The development of stereoselective methods for the synthesis of complex spirocyclic amines highlights the importance of creating three-dimensional architectures in drug discovery. nih.gov While not a direct precursor to spirocycles, this compound represents a starting material that contains a rigid cyclopropyl group that can be incorporated into larger structures to control their three-dimensional shape.

Green Chemistry Principles in the Synthesis and Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. paperpublications.orgxjenza.orgresearchgate.net These principles can be applied to both the synthesis of this compound and its subsequent transformations.

In the context of the transformations of this compound, a key reaction is the reduction of the nitro group. Traditional methods for this transformation often use stoichiometric reducing agents that generate significant amounts of waste. Catalytic hydrogenation, on the other hand, is a much greener alternative, as it uses a catalytic amount of a metal catalyst and hydrogen gas, with water being the only byproduct. Recent advances in catalysis have focused on the development of catalysts based on earth-abundant and non-toxic metals.

The use of green solvents is another important aspect of green chemistry. mdpi.com Performing reactions in water, supercritical carbon dioxide, or bio-based solvents can significantly reduce the environmental footprint of a synthetic process. researchgate.net Furthermore, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an ideal scenario from a green chemistry perspective. xjenza.org

The table below summarizes some green chemistry approaches that could be applied to the transformations of this compound.

| Transformation | Conventional Method | Green Alternative |

| Nitro Group Reduction | Stoichiometric reducing agents (e.g., Sn/HCl) | Catalytic hydrogenation with a recyclable catalyst. |

| Solvent Choice | Volatile organic solvents (e.g., toluene, THF) | Water, supercritical CO2, or solvent-free conditions. |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

Emerging Research Avenues for Nitrobenzene (B124822) Derivatives and Cyclopropyl Ethers

Research into nitroaromatic compounds and cyclopropyl ethers continues to uncover new applications and synthetic methodologies. For nitrobenzene derivatives, a significant area of emerging research is their use as hypoxia-activated prodrugs in cancer therapy. nih.gov The selective reduction of the nitro group in the low-oxygen environment of tumors can release a cytotoxic agent, leading to targeted cell death. nih.gov The electronic and steric properties of the cyclopropoxy group in this compound could be exploited to modulate the activation potential and drug-release kinetics of such a prodrug.

In the field of cyclopropyl ethers, new methods for their synthesis and new applications for these compounds are constantly being developed. For example, enantiomerically enriched cyclopropyl ethers are valuable building blocks in asymmetric synthesis. mdpi.com Recent research has also explored the use of cyclopropyl ethers as acid-labile protecting groups in carbohydrate synthesis, demonstrating their utility in complex molecule synthesis. tandfonline.com Furthermore, the ring-opening reactions of cyclopropyl silyl (B83357) ethers have been investigated, which could open up new synthetic pathways for functionalized molecules. acs.org

Future research on this compound and related compounds could focus on several key areas:

Development of novel nitrogen-containing heterocycles: Exploring new cyclization reactions of 2-cyclopropoxyaniline to access novel heterocyclic scaffolds with potential biological activity.

Synthesis of advanced functional materials: Designing and synthesizing new fluorescent probes for biological imaging or novel organic electronic materials based on the this compound core.

Application in medicinal chemistry: Incorporating the 1-cyclopropoxy-2-aminobenzene moiety into known pharmacophores to investigate the effect of the cyclopropoxy group on biological activity.

Green synthetic methods: Developing highly efficient and environmentally friendly methods for the synthesis and transformation of this compound using novel catalytic systems and green reaction media.

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclopropoxy-2-nitrobenzene in a laboratory setting?

Methodological Answer: Synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nitro group facilitating substitution. A plausible route includes:

Starting Material Preparation : Begin with 2-nitrobenzene derivatives (e.g., 1-chloro-2-nitrobenzene) .

Cyclopropoxy Introduction : React with cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF) to replace the leaving group (e.g., Cl⁻) .